3,5-Dinitrotoluene

Catalog No.
S588050
CAS No.
618-85-9
M.F
C7H6N2O4
M. Wt
182.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dinitrotoluene

CAS Number

618-85-9

Product Name

3,5-Dinitrotoluene

IUPAC Name

1-methyl-3,5-dinitrobenzene

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

InChI

InChI=1S/C7H6N2O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3

InChI Key

RUIFULUFLANOCI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

solubility

Soluble in benzene, ethyl ether, ethanol, chloroform, carbon disulfide
In water, 145 mg/L at 25 °C (est)

Synonyms

Benzene, 1-methyl-3,5-dinitro-;1-METHYL-3,5-DINITROBENZENE;3,5-DNT;5-Methyl-1,3-dinitrobenzene;NSC 87348

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 3,5-Dinitrotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in benzene, ethyl ether, ethanol, chloroform, carbon disulfidein water, 145 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87348. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dinitrotoluene (CAS: 618-85-9) is a highly specialized, minor isomer of the dinitrotoluene family, characterized by the meta-meta placement of its two nitro groups relative to the methyl ring substituent. Unlike the major industrial isomers (2,4-DNT and 2,6-DNT) which are produced in bulk for polyurethane manufacturing, 3,5-DNT is primarily procured for high-precision analytical, environmental, and advanced materials applications. Its unique steric configuration imparts exceptional resistance to environmental biodegradation, making it a critical benchmark compound in bioremediation research. Furthermore, its distinct chromatographic elution profile is mandated for regulatory compliance in explosives residue testing, such as EPA Method 8330. In synthetic chemistry, 3,5-DNT serves as a dedicated precursor for 3,5-diaminotoluene, a monomer used to engineer specialty polyimides and epoxy resins where specific free-volume and chain-packing characteristics are required [1].

Procurement of 'dinitrotoluene' typically yields a technical-grade mixture dominated by 2,4-DNT (~76%) and 2,6-DNT (~19%), which is entirely unsuitable when 3,5-DNT is required. In analytical workflows, substituting 3,5-DNT with major isomers fails because 3,5-DNT has a distinct retention time on reverse-phase columns essential for identifying trace munitions constituents under EPA Method 8330 . In materials science, substituting 3,5-DNT with 2,4-DNT during diamine precursor synthesis alters the polymer architecture; the asymmetric 2,4-linkage leads to different chain mobility and packing density compared to the symmetrical meta-linkages provided by 3,5-diaminotoluene [1]. Finally, in environmental degradation modeling, 2,4-DNT possesses ortho/para activation that allows for direct microbial mineralization, whereas the meta-nitro configuration of 3,5-DNT renders it highly recalcitrant, requiring specific cometabolic pathways. Using a generic DNT mixture will therefore severely skew degradation kinetics and bioreactor efficacy data.

Thermal Processability and Physical State

The isomeric structure of 3,5-DNT significantly impacts its thermal properties compared to the major DNT isomers. 3,5-DNT exhibits a melting point of 93 °C, whereas 2,4-DNT melts at 71 °C and 2,6-DNT melts at 66 °C[1]. This 22–27 °C difference means that 3,5-DNT remains a stable solid at temperatures where the other isomers begin to soften or melt, directly influencing solvent selection, reactor heating parameters during catalytic hydrogenation to diamines, and solid-phase handling protocols in formulation environments.

Evidence DimensionMelting Point
Target Compound Data93 °C
Comparator Or Baseline2,4-DNT (71 °C) and 2,6-DNT (66 °C)
Quantified Difference+22 °C to +27 °C higher melting point
ConditionsStandard atmospheric pressure

The higher melting point dictates specific thermal management and solvent strategies during large-scale precursor synthesis and handling.

Environmental Recalcitrance and Biodegradability

Due to the meta-meta arrangement of its nitro groups, 3,5-DNT is highly resistant to microbial degradation. In standardized MITI testing, 3,5-DNT reached 0% of its theoretical Biological Oxygen Demand (BOD) over 2 weeks using an activated sludge inoculum, indicating it is not readily biodegradable [1]. In contrast, 2,4-DNT can achieve >98% removal efficiency in inoculated fluidized bed reactors under aerobic conditions [2]. 3,5-DNT requires specific cometabolism (e.g., addition of yeast extract) to achieve measurable degradation rates[1].

Evidence DimensionTheoretical BOD (2 weeks, activated sludge)
Target Compound Data0% (Not readily biodegradable)
Comparator Or Baseline2,4-DNT (>98% removal in acclimated bioreactors)
Quantified DifferenceNear-total recalcitrance without cometabolism vs. rapid mineralization
ConditionsAerobic activated sludge / Fluidized bed reactors

Procuring 3,5-DNT is essential for stress-testing advanced wastewater treatment systems, as it represents the most recalcitrant fraction of munitions waste.

Chromatographic Specificity for Regulatory Compliance

For environmental monitoring of munitions sites, EPA Method 8330 requires the precise quantification of specific nitroaromatics. 3,5-DNT is utilized as a certified reference material because it provides a distinct, quantifiable peak on C18 reverse-phase columns (using UV or MS detection) that is fully resolved from the major 2,4-DNT and 2,6-DNT isomers. Using a generic DNT mixture cannot establish the required calibration curve for the 3,5-isomer, which is a critical marker for specific types of TNT degradation and manufacturing byproducts.

Evidence DimensionChromatographic Resolution (EPA 8330)
Target Compound DataBaseline resolution of 3,5-DNT peak
Comparator Or BaselineTechnical DNT (co-eluting or overwhelming major isomer peaks)
Quantified DifferenceEnables ppb-level trace quantification of the minor isomer
ConditionsHPLC on ZORBAX Extend-C18 or equivalent, UV/MS detection

Laboratories must procure pure 3,5-DNT to legally comply with EPA calibration standards for explosives residue analysis.

Regulatory Compliance in Explosives Residue Analysis

Where precise quantification of munitions constituents is required by law, 3,5-DNT is the right choice as a certified reference material. It is essential for calibrating HPLC and GC-ECD instruments under EPA Method 8330, enabling environmental laboratories to accurately profile soil and groundwater at military testing ranges without interference from major DNT isomers .

Synthesis of Meta-Substituted Specialty Polyimides

Where specific free-volume and chain-packing characteristics are required in polymer engineering, 3,5-DNT is the correct precursor. It is catalytically hydrogenated to 3,5-diaminotoluene, which is then polymerized to create advanced gas-separation membranes and high-temperature adhesives that cannot be achieved using the sterically different 2,4-diaminotoluene [1].

Benchmarking Recalcitrance in Wastewater Treatment

Where environmental engineers need to stress-test novel bioremediation systems, 3,5-DNT is the ideal benchmark material. Because it resists standard microbial degradation far more than 2,4-DNT, it is procured to validate the efficacy of advanced oxidation processes (AOPs) and engineered cometabolic bioreactors designed for highly contaminated munitions wastewater [2].

Physical Description

See DINITROTOLUENE

Color/Form

Yellow orthrhombic needles from acetic acid
Yellowish, reddish needles from acetic acid

XLogP3

1.9

Boiling Point

315.0 °C
Sublimes

Flash Point

404°F

Density

1.2772 at 111 °C
1.32

LogP

log Kow = 2.18 (est)

Melting Point

93.0 °C
93 °C

UNII

B651857LG8

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

4.05e-04 mmHg
4.05X10-4 mm Hg at 25 °C

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

618-85-9

Wikipedia

3,5-Dinitrotoluene

Methods of Manufacturing

Nitration of nitrotoluene with mixed acid.

General Manufacturing Information

Dinitration of toluene, which can be used in the preparation of 2,4-dinitrotoluene, results in a mixture containing trace amounts of 3,5-dinitrotoluene.

Analytic Laboratory Methods

HIGH PERFORMANCE LIQUID CHROMATOGRAPHY TECHNIQUES WERE USED IN LOW LEVEL DETECTION OF ISOMERIC DINITROTOLUENES INCLUDING THE 3,5-ISOMER.
DINITROTOLUENE ISOMERS WERE DETERMINED IN WATER SAMPLES BY GAS CHROMATOGRAPHY.
EPA Method 8090. Gas Chromatographic Method for the detection of ppb levels of nitroaromatics and clyclic ketones. ... Detection is achieved by an electron capture detector (ECD) for the dinitrotoluenes. Precision and accuracy of the method were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix. The method detection limit for 3,5-dinitrotoluene is not given.
EPA Method 8250. Packed Column Gas Chromatography/Mass Spectrometry Technique for the determination of semivolatile organics in extracts prepared from all types of solid waste matrices, soils, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted without derivatization as sharp peaks from a gas chromatographic packed column. Such compounds include ... aromatic nitro compounds ... . The detection limit was not given for this compound.
For more Analytic Laboratory Methods (Complete) data for 3,5-DINITROTOLUENE (6 total), please visit the HSDB record page.

Dates

Last modified: 09-14-2023
1: 2,4-Dinitrotoluene, 2,6-dinitrotoluene and 3,5-dinitrotoluene. IARC Monogr
Eval Carcinog Risks Hum. 1996;65:309-368. Review. PubMed PMID: 9097111.


2: Couch DB, Allen PF, Abernethy DJ. The mutagenicity of dinitrotoluenes in
Salmonella typhimurium. Mutat Res. 1981 Dec;90(4):373-83. PubMed PMID: 7038460.


3: Gayathri R, Arivazhagan M. Molecular structure, vibrational investigation of
2-chloro-α-α-α-trifluoro-3,5-dinitrotoluene using DFT (LSDA, B3LYP, B3PW91 and
MPW1PW91) and UV-Vis absorption spectra in organic solvents: a IEF-PCM/TD-DFT
study. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Apr 5;123:309-26. doi:
10.1016/j.saa.2013.12.012. Epub 2013 Dec 12. PubMed PMID: 24412784.


4: Rickert DE, Butterworth BE, Popp JA. Dinitrotoluene: acute toxicity,
oncogenicity, genotoxicity, and metabolism. Crit Rev Toxicol. 1984;13(3):217-34.
Review. PubMed PMID: 6386342.


5: Li H, Zhang F, Havel J. Quantification of analytes in overlapping peaks from
capillary electrophoresis using multivariate curve resolution-alternating least
squares methods. Electrophoresis. 2003 Sep;24(18):3107-15. PubMed PMID: 14518032.

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